6-(Trifluoromethyl)phenanthrene-9-carboxylic acid
Description
Properties
CAS No. |
35315-62-9 |
|---|---|
Molecular Formula |
C16H9F3O2 |
Molecular Weight |
290.24 g/mol |
IUPAC Name |
6-(trifluoromethyl)phenanthrene-9-carboxylic acid |
InChI |
InChI=1S/C16H9F3O2/c17-16(18,19)10-5-6-12-13(8-10)11-4-2-1-3-9(11)7-14(12)15(20)21/h1-8H,(H,20,21) |
InChI Key |
BDVORRIWZACHKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C=C(C=C3)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Direct Fluorination and Carboxylation via Sulfur Tetrafluoride (SF4)
One of the principal methods to prepare trifluoromethyl-substituted phenanthrene carboxylic acids involves the reaction of phenanthrene dicarboxylic acids with sulfur tetrafluoride (SF4). This approach was extensively studied in a laboratory-scale investigation aiming to fluorinate carboxylic acid groups into trifluoromethyl groups or corresponding acyl fluorides.
- Starting Material: 3,6-phenanthrene dicarboxylic acid or its derivatives such as 3,6-phenanthrene dicarbonyl fluoride.
- Reagents and Conditions: The reaction is conducted in a sealed autoclave with SF4 gas under high pressure (140 to 3000 psig) and elevated temperatures (110 to 225 °C).
- Solvents: Benzotrifluoride was used as an inert solvent to suspend the solid acid and improve conversion.
- Reaction Time: Typically 16 to 20 hours.
- Outcomes:
- Partial conversion to 3,6-bis(trifluoromethyl)phenanthrene and intermediates such as 3-trifluoromethyl phenanthrene-6-carbonyl fluoride and 3,6-phenanthrene dicarbonyl fluoride.
- Yields of 3,6-bis(trifluoromethyl)phenanthrene ranged from 2.5% to 8.2% depending on conditions.
- Higher temperature and excess SF4 favored increased trifluoromethylation.
- Purification involved extraction and chromatographic techniques.
Although this method primarily targeted bis(trifluoromethyl) derivatives, it demonstrates the feasibility of introducing trifluoromethyl groups onto phenanthrene carboxylic acids, which can be adapted for mono-substituted compounds such as 6-(trifluoromethyl)phenanthrene-9-carboxylic acid by controlling stoichiometry and reaction conditions.
Synthesis via Phenanthrenequinone Intermediates and Hydroxylation
An alternative synthetic route involves the oxidation of phenanthrene to phenanthrenequinone, followed by nucleophilic ring transformations to introduce hydroxyl and carboxylic acid groups at the 9-position.
- Step 1: Oxidation of phenanthrene using chromic acid generated in situ from sodium dichromate and sulfuric acid at controlled temperatures (80–100 °C) yields phenanthrenequinone.
- Step 2: Reaction of phenanthrenequinone with alkaline species such as sodium hydroxide leads to ring rearrangement and formation of 9-hydroxyfluorene-9-carboxylic acid (HFCA).
- Step 3: Subsequent fluorination or trifluoromethylation steps can be applied to introduce trifluoromethyl groups at the 6-position.
This method is advantageous for accessing hydroxylated and carboxylated phenanthrene derivatives, which can be further functionalized. The key is the controlled oxidation and ring rearrangement to yield the carboxylic acid at the 9-position, providing a platform for trifluoromethylation.
Functional Group Transformations via Esters and Alcohol Intermediates
Phenanthrene-9-carboxylic acid derivatives can be converted into esters and alcohol intermediates, which facilitate further substitution reactions including trifluoromethylation.
- Esterification: Phenanthrene-9-carboxylic acid is reacted with methyl iodide and sodium bicarbonate to form methyl esters.
- Reduction: The methyl ester is reduced with lithium aluminum hydride to the corresponding alcohol.
- Halogenation: The alcohol is brominated using reagents like tribromophosphine.
- Substitution: The bromine atom can be displaced by nucleophilic trifluoromethyl sources or other substituents to introduce the trifluoromethyl group at desired positions.
This multi-step synthesis allows precise control over substitution patterns on the phenanthrene ring and can be adapted to prepare 6-(trifluoromethyl)phenanthrene-9-carboxylic acid by selecting appropriate intermediates and reagents.
Preparation from 1,3-Dichloro-6-trifluoromethyl-9-phenanthrene Carboxyaldehyde
Another synthetic approach involves starting from halogenated trifluoromethyl phenanthrene aldehydes:
- Starting Material: 1,3-dichloro-6-trifluoromethyl-9-phenanthrene carboxyaldehyde.
- Reduction and Hydrolysis: Zinc reduction followed by hydrolysis with tartaric acid and washing steps yields the corresponding carboxylic acid.
- Purification: Crystallization from methanol with charcoal treatment produces purified acid with melting points consistent with expected structure.
This method is useful for preparing trifluoromethylated phenanthrene carboxylic acids with high purity and moderate yields (~57% reported), providing an alternative to direct fluorination routes.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield/Outcome | Notes |
|---|---|---|---|---|
| SF4 fluorination of phenanthrene dicarboxylic acid | 3,6-phenanthrene dicarboxylic acid | SF4 gas, 110–225 °C, 140–3000 psig, benzotrifluoride solvent | Up to 8.2% 3,6-bis(trifluoromethyl)phenanthrene; intermediates formed | High pressure, long reaction time; partial conversion |
| Oxidation to phenanthrenequinone and ring rearrangement | Phenanthrene | Sodium dichromate, sulfuric acid, NaOH | Produces 9-hydroxyfluorene-9-carboxylic acid (HFCA) | Platform for further trifluoromethylation |
| Esterification, reduction, halogenation, substitution | Phenanthrene-9-carboxylic acid | Methyl iodide, NaHCO3, LiAlH4, tribromophosphine | Multi-step synthesis; intermediates for substitution | Enables controlled functionalization |
| From 1,3-dichloro-6-trifluoromethyl-9-phenanthrene carboxyaldehyde | Halogenated trifluoromethyl phenanthrene aldehyde | Zinc reduction, tartaric acid hydrolysis, crystallization | ~57% yield purified acid | Alternative route with good purity |
Analytical Techniques Used in Preparation Studies
- Gas-Liquid Chromatography (GLC): Quantitative analysis of reaction mixtures to determine conversion and product distribution.
- Thin-Layer Chromatography (TLC): Identification and quantification of intermediates and products.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural confirmation of trifluoromethylated phenanthrene derivatives.
- Mass Spectrometry (MS): Molecular weight confirmation and identification of fluorinated products.
- Melting Point Determination: Purity assessment of isolated compounds.
These analytical methods ensure accurate monitoring of reaction progress and product purity during synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)phenanthrene-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthrenequinone derivatives, while reduction can produce phenanthrene alcohols .
Scientific Research Applications
6-(Trifluoromethyl)phenanthrene-9-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)phenanthrene-9-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Positional Isomerism: 3- vs. 9-Substituted Carboxylic Acids
The position of the carboxylic acid group on the phenanthrene skeleton critically determines biological activity:
- Phenanthrene-3-carboxylic acid derivatives exhibit higher general effectiveness in pharmacological studies compared to their 9-substituted counterparts. For example, 9-iodophenanthrene-3-carboxylic acid demonstrates notable pharmacological activity, likely due to enhanced electronic interactions at the 3-position .
- Phenanthrene-9-carboxylic acid derivatives , including the parent compound (CAS 837-45-6), are associated with a unique veratrine-like action on skeletal muscle, characterized by delayed relaxation and increased contraction amplitude in animal models. This effect is specific to 9-substituted derivatives and is attributed to direct interaction with muscle tissue .
Table 1: Positional Isomer Comparison
Substituent Effects: Trifluoromethyl vs. Other Groups
The introduction of a trifluoromethyl group alters electronic and steric properties:
- 3-Chloro-6-(trifluoromethyl)phenanthrene-9-carboxylic acid (a structural analog) highlights the interplay between substituents.
- Sodium phenanthrene-9-carboxylate (without -CF₃) shows pronounced veratrine-like effects, whereas ester or amide derivatives of 9-carboxylic acids exhibit reduced activity, emphasizing the necessity of a free carboxylic acid group for muscle modulation .
Table 2: Substituent Impact on Activity
Homologs and Functional Group Variations
- Propionic Acid Homologs : Phenanthryl propionic acids (e.g., phenanthrene-9-propionic acid) show marginally higher effectiveness than carboxylic acid derivatives, likely due to increased lipophilicity and improved tissue penetration .
- Amides and Esters : Methyl esters and amides of phenanthrene-9-carboxylic acid exhibit reduced activity, underscoring the importance of the free carboxylic acid group for biological interaction .
Biological Activity
6-(Trifluoromethyl)phenanthrene-9-carboxylic acid is an organic compound characterized by its unique trifluoromethyl group attached to a phenanthrene backbone along with a carboxylic acid functional group. This compound has garnered attention in pharmaceutical chemistry due to its potential biological activities, which may include interactions with various biological macromolecules, influencing its pharmacokinetics and dynamics.
- Molecular Formula : C15H10F3O2
- Molecular Weight : Approximately 290.241 g/mol
- Structure : The trifluoromethyl group enhances chemical stability and lipophilicity, making it a compound of interest for biological applications.
The biological activity of 6-(trifluoromethyl)phenanthrene-9-carboxylic acid can be attributed to several factors:
- Binding Affinity : The compound's binding affinity with various biological targets, such as enzymes and receptors, is crucial for understanding its therapeutic effects. The trifluoromethyl group can facilitate strong interactions through hydrogen bonding and halogen bonding due to its electron-withdrawing nature .
- Reactivity : The carboxylic acid functional group allows for typical acid-base reactions, while the trifluoromethyl group can participate in nucleophilic substitutions and electrophilic aromatic substitutions, which are significant in synthetic organic chemistry.
- Biological Interactions : Studies indicate that the presence of the trifluoromethyl group may increase metabolic stability and enhance lipid solubility, thereby improving membrane permeability. This property is essential for the interaction of the compound with cellular targets .
In Vitro Studies
Recent research has highlighted various biological activities associated with compounds containing trifluoromethyl groups:
- Enzyme Inhibition : Compounds similar to 6-(trifluoromethyl)phenanthrene-9-carboxylic acid have shown inhibitory effects against cholinesterases and cyclooxygenases. For instance, studies on related compounds demonstrated moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating their potency .
- Cytotoxicity : In vitro assays against cancer cell lines such as MCF-7 have revealed that derivatives of phenanthrene with trifluoromethyl substitutions exhibit varying degrees of cytotoxicity, suggesting potential therapeutic applications in oncology .
Case Studies
A comparative analysis of structural analogs reveals insights into the unique properties of 6-(trifluoromethyl)phenanthrene-9-carboxylic acid:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| 1-bromo-6-(trifluoromethyl)phenanthrene-9-carboxylic acid | C15H9BrF3O2 | Enhanced reactivity due to bromine |
| 3-chloro-6-(trifluoromethyl)phenanthrene-9-carboxylic acid | C15H9ClF3O2 | Altered electronic properties impacting enzyme interactions |
| 2-methyl-6-(trifluoromethyl)phenanthrene-9-carboxaldehyde | C16H11F3O | Different reactivity profile due to aldehyde |
These studies indicate that structural modifications significantly influence the biological activity, suggesting that further exploration of these derivatives could yield compounds with enhanced therapeutic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
